molecular formula C19H19NO4 B3141426 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478260-16-1

3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B3141426
CAS No.: 478260-16-1
M. Wt: 325.4 g/mol
InChI Key: GBCSXZOBWJGYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 4-ethoxyphenyl group and a 1-oxo-isoindol moiety. The ethoxy group (-OCH₂CH₃) distinguishes it from related derivatives, influencing lipophilicity, solubility, and metabolic stability .

Molecular Formula: C₁₉H₁₉NO₄ (inferred by replacing the methyl group in C₁₈H₁₇NO₃ with ethoxy) . Key Features:

  • Isoindol-1-one core: A planar, unsaturated heterocyclic ring that may participate in π-π stacking or hydrogen bonding.
  • Propanoic acid moiety: Provides a carboxylic acid group for salt formation or hydrogen bonding.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-24-15-9-7-13(8-10-15)17(11-18(21)22)20-12-14-5-3-4-6-16(14)19(20)23/h3-10,17H,2,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCSXZOBWJGYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164489
Record name β-(4-Ethoxyphenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478260-16-1
Record name β-(4-Ethoxyphenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478260-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(4-Ethoxyphenyl)-1,3-dihydro-1-oxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is C18H17NO4C_{18}H_{17}NO_4. The compound features a propanoic acid backbone with an ethoxy group and an isoindole moiety, which may contribute to its biological activity.

Research indicates that compounds similar to 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid may interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds in this class can modulate GPCR signaling pathways, affecting intracellular calcium levels and other second messenger systems .
  • Nrf2 Pathway : Similar compounds have been shown to inhibit the Keap1–Nrf2 protein-protein interaction, leading to increased expression of antioxidant genes, which may protect against oxidative stress .

Biological Activities

The biological activities of 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid include:

Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various human tumor cell lines. This is measured by the growth inhibition (GI50) values ranging from nanomolar to micromolar concentrations .

Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects through modulation of inflammatory cytokines and pathways associated with chronic inflammation .

Case Studies and Experimental Findings

Several studies have investigated the effects of similar compounds in vitro and in vivo:

  • In Vitro Studies : In one study, derivatives of the isoindole structure were tested for their ability to inhibit cancer cell proliferation. Results indicated significant inhibition in several cancer cell lines, suggesting potential for therapeutic applications .
  • In Vivo Studies : Animal models treated with compounds similar to 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid demonstrated reduced tumor growth and improved survival rates compared to control groups .

Data Summary Table

Biological ActivityObserved EffectsReference
AntiproliferativeGI50 values in nM to μM
Anti-inflammatoryModulation of cytokines
Nrf2 Pathway ActivationIncreased antioxidant gene expression

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring substituent significantly impacts biological activity and physicochemical properties. Key derivatives include:

Compound Name Substituent (R) Molecular Formula Key Properties/Applications Evidence Source
3-(4-Methylphenyl)-...propanoic acid -CH₃ C₁₈H₁₇NO₃ Higher solubility in polar solvents; potential analgesic/anti-inflammatory use .
3-(4-Methoxyphenyl)-...propanoic acid -OCH₃ C₁₈H₁₇NO₄ Moderate lipophilicity; used in medicinal chemistry intermediates .
3-(4-Fluorophenyl)-...propanoic acid -F C₁₇H₁₄FNO₃ Enhanced electronic effects; possible improved target binding .
3-(3-Chlorophenyl)-...propanoic acid -Cl C₁₇H₁₄ClNO₃ Increased antimicrobial activity (observed in chlorinated analogs) .
3-(2,3-Dichlorophenyl)-...propanoic acid -Cl₂ C₁₇H₁₃Cl₂NO₃ Potent antibacterial effects (e.g., against E. coli and S. aureus) .

Key Trends :

  • Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃): Increase lipophilicity and may prolong metabolic half-life via reduced oxidation.
  • Halogens (e.g., -F, -Cl): Enhance target affinity through electronic effects (e.g., dipole interactions) and improve membrane penetration .
  • Bulkier groups (e.g., ethoxy vs. methyl): May reduce solubility but improve bioavailability in lipid-rich environments .

Modifications to the Isoindol Moiety

Variations in the isoindol structure influence conformational flexibility and pharmacological activity:

Compound Name Isoindol Modification Key Impact Evidence Source
3-[1-(4-Methylphenyl)-3-oxo-...hexahydro... Partially saturated isoindol Increased stereochemical complexity; potential for selective receptor interactions .
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-... Quinoxaline fusion Altered π-stacking and hydrogen-bonding capabilities .
3-(3-Thienyl)-...propanoic acid Thiophene substitution Introduces sulfur-based interactions; possible redox activity .

Structural Insights :

  • Heterocyclic replacements (e.g., thiophene) diversify electronic properties and binding modes .

Pharmacological and Antimicrobial Activity

  • Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antimicrobial activity against E. coli and S. aureus, with MIC values in the µg/mL range .
  • Fluorinated derivatives may offer improved blood-brain barrier penetration due to increased lipophilicity .

Q & A

Basic: How can researchers optimize the synthesis of 3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid to improve yield and purity?

Methodological Answer:
Synthetic optimization requires systematic evaluation of reaction parameters. For similar arylpropanoic acids, key steps include:

  • Coupling Reactions : Use of palladium-catalyzed cross-coupling for introducing the ethoxyphenyl group, monitored via TLC or HPLC to track intermediates .
  • Cyclization Conditions : Adjusting temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to stabilize isoindolinone ring formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the final product .
  • Yield Tracking : Compare yields under varying catalyst loads (e.g., 1–5 mol% Pd) and reaction times (12–48 hours) .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., ethoxy group at C4 and isoindolinone ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching C19H19NO4) and detect fragmentation patterns .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (PDA) to assess purity (>95%) and identify UV-active impurities (λ = 254–280 nm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bending .

Advanced: How do stereochemical variations (e.g., enantiomers) impact the compound’s biological activity, and how can researchers resolve such effects?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol to isolate enantiomers .
  • Activity Assays : Compare IC50 values of enantiomers in target-specific assays (e.g., enzyme inhibition) to identify stereospecific effects. For example, (R)-enantiomers of related propanoic acids show 10-fold higher activity than (S)-forms in COX-2 inhibition .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities of enantiomers with protein active sites .

Advanced: What experimental designs are recommended to investigate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0–72 hours) for HPLC analysis. For example, related isoindolinones degrade rapidly at pH < 3 .
  • Oxidative Stress Testing : Expose to H2O2 (0.1–1 mM) or hydroxyl radicals (generated via Fenton reaction) to mimic in vivo oxidative environments. Monitor degradation via LC-MS .
  • Photostability : Use a xenon lamp (ICH Q1B guidelines) to assess UV-induced decomposition. Protective excipients (e.g., antioxidants) can be screened .

Advanced: How can researchers reconcile contradictory data on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility Profiling : Conduct shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C, quantified via UV spectrophotometry .
  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility. For instance, PEG-400 increases solubility of hydrophobic arylpropanoic acids by 20–50% .
  • Thermodynamic Analysis : Calculate logP (octanol/water partition coefficient) via experimental (HPLC retention) or computational methods (e.g., XLogP3) to predict solvent compatibility .

Advanced: What strategies are effective in identifying degradation products during long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (1.2 million lux hours). Analyze degradation via LC-HRMS to identify products (e.g., hydrolysis of the ethoxy group to hydroxyl) .
  • Stability-Indicating Methods : Develop HPLC methods with baseline separation of parent compound and degradants. For example, a C18 column with 0.1% formic acid in acetonitrile/water gradients .
  • Structural Elucidation : Use MS/MS fragmentation and NMR to confirm degradant structures, such as isoindolinone ring-opening products .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolism)?

Methodological Answer:

  • ADME Modeling : Tools like SwissADME or pkCSM predict oral bioavailability (%F), blood-brain barrier penetration, and metabolic sites (e.g., cytochrome P450 interactions) .
  • Metabolic Pathway Prediction : Use MetaPrint2D to identify likely Phase I/II metabolites (e.g., hydroxylation at the ethoxyphenyl group or glucuronidation) .
  • Docking Simulations : Predict interactions with transporters (e.g., P-glycoprotein) using Glide or GROMACS to assess efflux potential .

Advanced: What in vitro assays are most suitable for evaluating the compound’s mechanism of action in disease models?

Methodological Answer:

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., FRET) for targets like kinases or proteases. IC50 values can be compared to known inhibitors .
  • Cell Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Dose-response curves (0.1–100 µM) identify EC50 .
  • ROS Detection : Probe oxidative stress in neuronal cells using DCFDA or APF fluorescence to link compound activity to antioxidant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.